molecular formula C12H12N4O4 B14810277 5-[2-(4-ethoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(4-ethoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14810277
M. Wt: 276.25 g/mol
InChI Key: KQXLQLDASNOFBL-UHFFFAOYSA-N
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Description

5-[(4-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones and pyrimidinetriones, which are known for their diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 5-[(4-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of aniline derivatives with barbituric acid derivatives. The process begins with the conversion of aniline derivatives to aryl diazonium tetrafluoroborate in the presence of HBF4 and NaNO2. This intermediate then reacts with barbituric acid derivatives in water, followed by tautomerization to yield the desired product .

Chemical Reactions Analysis

5-[(4-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

5-[(4-ethoxyphenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H12N4O4/c1-2-20-8-5-3-7(4-6-8)15-16-9-10(17)13-12(19)14-11(9)18/h3-6H,2H2,1H3,(H3,13,14,17,18,19)

InChI Key

KQXLQLDASNOFBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(NC(=O)NC2=O)O

Origin of Product

United States

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